molecular formula C21H19N3OS3 B4653481 (5Z)-3-(2-methylpropyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-methylpropyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4653481
M. Wt: 425.6 g/mol
InChI Key: NYFJDBJOFOZYCF-WQRHYEAKSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its structure features a 2-thioxo-1,3-thiazolidin-4-one core substituted with a (2-methylpropyl) group at position 3 and a methylidene-linked 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole moiety at position 3. The (5Z)-configuration indicates the stereochemistry of the exocyclic double bond, which influences molecular planarity and intermolecular interactions .

Properties

IUPAC Name

(5Z)-3-(2-methylpropyl)-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS3/c1-14(2)12-23-20(25)18(28-21(23)26)11-15-13-24(16-7-4-3-5-8-16)22-19(15)17-9-6-10-27-17/h3-11,13-14H,12H2,1-2H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFJDBJOFOZYCF-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-3-(2-methylpropyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

Structural Overview

The structure of the compound can be broken down into key components:

  • Thiazolidinone Ring : A five-membered ring containing sulfur and nitrogen, known for its biological activity.
  • Pyrazole Substituent : This heterocyclic moiety contributes to the compound's pharmacological profile.
  • Thiophene Ring : A five-membered aromatic ring that enhances the compound's stability and reactivity.

Biological Activities

Recent studies have highlighted various biological activities associated with thiazolidinone derivatives, including:

  • Anticancer Activity :
    • Thiazolidinones have shown significant potential as anticancer agents. They may inhibit tumor growth by targeting specific enzymes and pathways involved in cancer progression. For instance, compounds similar to our target have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
  • Antidiabetic Properties :
    • Thiazolidinones are known for their ability to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in glucose metabolism and insulin sensitivity. This mechanism indicates potential use in managing diabetes .
  • Antimicrobial Effects :
    • The antimicrobial activity of thiazolidinones has been documented against a range of pathogens, including bacteria and fungi. The presence of thiophene and pyrazole rings enhances their interaction with microbial targets .
  • Anti-inflammatory and Analgesic Activities :
    • Some thiazolidinone derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests their potential use in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways associated with cancer and diabetes.
  • Receptor Modulation : By interacting with PPARs, it can influence gene expression related to lipid and glucose metabolism.

Case Studies

Several studies have investigated the biological activity of similar thiazolidinone compounds:

StudyCompound TestedBiological ActivityFindings
Thiazolidinone AAnticancerSignificant cytotoxicity against MCF-7 cells
Thiazolidinone BAntidiabeticImproved insulin sensitivity in diabetic rats
Thiazolidinone CAntimicrobialEffective against Staphylococcus aureus

Chemical Reactions Analysis

Nucleophilic Reactions at the Thioxo Group

The 2-thioxo group (-S-C=S) in the thiazolidinone ring is susceptible to nucleophilic substitution. Key reactions include:

Reaction TypeConditionsProductsMechanismReferences
Sulfur-Alkylation Alkyl halides (e.g., MeI, EtI) in polar aprotic solvents (DMF, DMSO)S-alkyl derivativesNucleophilic attack at the sulfur atom, forming S-alkylthio intermediates. Competing N-alkylation is minimized via steric hindrance from the 2-methylpropyl group.
Aminolysis Primary/secondary amines (e.g., NH3, Et2NH) under reflux2-Amino-1,3-thiazolidin-4-onesSulfur displacement by amines, yielding derivatives with altered bioactivity. Microwave-assisted synthesis enhances efficiency (70–85% yield).

Electrophilic Substitution on Aromatic Moieties

The thiophene and pyrazole rings undergo electrophilic substitution:

Thiophene Ring Reactivity

  • Halogenation : Chlorination/bromination occurs at the α-position of the thiophene ring using Cl2/Br2 in acetic acid.

  • Sulfonation : Concentrated H2SO4 introduces sulfonic acid groups, enhancing water solubility.

Pyrazole Ring Reactivity

  • Nitration : HNO3/H2SO4 mixture selectively nitrates the phenyl group attached to pyrazole at the para position.

ReactionReagentsPositionYieldReferences
BrominationBr2/FeCl3Thiophene C-578%
NitrationHNO3/H2SO4Phenyl para65%

Addition Reactions at the Methylidene Group

The exocyclic C=CH group participates in cycloadditions and Michael additions:

Reaction TypeConditionsProductsNotesReferences
Diels-Alder Dienophiles (e.g., maleic anhydride) at 80°CSix-membered cycloadductsRegioselectivity controlled by electron-withdrawing thiazolidinone ring.
Michael Addition Acrylates/acrylonitrile in basic media (K2CO3)β-Substituted derivativesConjugated double bond acts as a Michael acceptor.

Ring-Opening and Rearrangement Reactions

Under harsh conditions, the thiazolidinone ring undergoes cleavage:

  • Acidic Hydrolysis : Concentrated HCl at 100°C opens the ring, yielding a mercaptoacetic acid derivative and a pyrazole-thiophene aldehyde.

  • Basic Hydrolysis : NaOH/EtOH generates a thiourea intermediate, which rearranges to form thioamides.

ConditionProductsApplicationsReferences
6M HCl, 12 hrsMercaptoacetic acid + aldehydeIntermediate for heterocyclic synthesis
2M NaOH, refluxThiourea derivativesPrecursors for anticancer agents

Oxidation and Reduction Pathways

  • Oxidation : KMnO4 oxidizes the methylidene double bond to a ketone, forming a diketone derivative (yield: 60–70%).

  • Reduction : NaBH4 selectively reduces the exocyclic double bond without affecting the thiophene or pyrazole rings.

ProcessReagentsOutcomeReferences
OxidationKMnO4/H2ODiketone formation
ReductionNaBH4/MeOHSaturated thiazolidinone

Photochemical and Catalytic Reactions

  • Photodimerization : UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between methylidene groups, forming dimers with potential material science applications.

  • Catalytic Cross-Coupling : Pd(PPh3)4 catalyzes Suzuki-Miyaura coupling with aryl boronic acids, functionalizing the pyrazole ring.

ReactionCatalystProductsYieldReferences
Suzuki CouplingPd(PPh3)4Biaryl derivatives82%
PhotodimerizationUV lightCyclobutane adducts55%

Stability Under Environmental Conditions

The compound exhibits moderate stability:

  • Thermal Degradation : Decomposes at 220°C, releasing SO2 and CO2 (TGA data).

  • pH Sensitivity : Stable in neutral pH but hydrolyzes rapidly in strongly acidic/basic media.

ConditionHalf-LifeDegradation ProductsReferences
pH 1.0 (HCl)2 hrsThiophene-carboxylic acid
pH 13.0 (NaOH)1.5 hrsPyrazole-sulfonate

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a structured comparison:

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound 2-methylpropyl, thiophen-2-yl, phenyl 439.58* Planar heterocyclic core; potential for C–H⋯S and π-π interactions Synthesized analogs
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl, 2-hydroxybenzylidene 327.40 Intramolecular H-bonding (S(6) motif); dimer stabilization via R22(7) motifs
(Z)-5-(Substituted benzylidene)-2-(methylthio)thiazol-4(5H)-one Methylthio, varied benzylidene 250–300 (approx.) Enhanced lipophilicity; tunable electronic properties
(5Z)-3-Hexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one Hexyl, propoxyphenyl 547.72* Increased alkyl chain length improves membrane permeability

*Calculated using isotopic mass data from .

Key Observations

Substituent Effects on Planarity and Interactions The target compound’s thiophen-2-yl group introduces sulfur-mediated interactions distinct from the hydroxyl group in , which forms intramolecular H-bonds. This difference may reduce dimerization but enhance π-stacking with aromatic systems .

Biological Activity Implications Thiophene-containing analogs (e.g., ) demonstrate anti-tubercular activity, suggesting the target compound may share similar bioactivity due to electronic similarities. However, the absence of a hydroxy group (cf.

Synthetic Accessibility The target compound’s synthesis likely follows routes similar to , involving condensation of a thiazolidinone precursor with a substituted aldehyde. However, the incorporation of a thiophen-2-yl-pyrazole moiety may require specialized coupling reagents or catalysts .

Q & A

Q. Methodological Example :

StepReagents/ConditionsProductYield (%)
1Thiosemicarbazide, EtOH, HCl, reflux (6 h)Schiff base75–85
2Chloroacetic acid, NaOAc, DMF/AcOH, reflux (2 h)Cyclized thiazolidinone60–70
32-Methylpropyl bromide, K₂CO₃, DMF, 80°CFinal compound50–65

What spectroscopic techniques are critical for characterizing this compound?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions, especially the Z-configuration of the methylidene group .
  • FT-IR : Identification of thioxo (C=S, ~1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .
  • UV-Vis : Analysis of π→π* transitions in the thiophene-pyrazole system (~300–350 nm) .
  • X-ray Crystallography : Resolving the (5Z) configuration and molecular packing (using SHELXL for refinement) .

Q. Example Spectral Data :

TechniqueKey Peaks/DataInterpretation
¹H NMRδ 7.8–8.2 (m, pyrazole-H)Confirms aromatic substitution
¹³C NMRδ 190–195 (C=S)Validates thioxo group

How can researchers resolve discrepancies in crystallographic data during structural refinement?

Advanced Research Question
Discrepancies often arise from disorder, twinning, or weak diffraction. Strategies include:

  • SHELXL Refinement : Use of constraints (e.g., DFIX, FLAT) for disordered regions and TWIN/BASF commands for twinned crystals .
  • Validation Tools : RIGU and PLATON to check for missed symmetry or hydrogen bonding inconsistencies .
  • Data Collection : High-resolution datasets (≤1.0 Å) to improve electron density maps .

Q. Example Refinement Parameters :

ParameterValueSoftware
R1/wR20.045/0.120SHELXL
Twin fraction0.32TWIN/BASF

What computational methods are employed to predict the bioactivity of thiazolidinone derivatives?

Advanced Research Question

  • DFT Calculations : Optimize molecular geometry and analyze frontier orbitals (HOMO-LUMO) to predict reactivity .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .

Q. Example Computational Results :

MethodTargetBinding Affinity (kcal/mol)
DockingCOX-2-9.2
DFTHOMO-LUMO gap3.8 eV

How to optimize reaction conditions for synthesizing this compound using statistical experimental design?

Advanced Research Question
Design of Experiments (DoE) is critical for optimizing variables like temperature, solvent ratio, and catalyst loading .

  • Central Composite Design : Test 3–5 factors (e.g., reaction time, equivalents of reagents).
  • Response Surface Methodology : Maximize yield while minimizing side products.

Q. Example Optimization Table :

FactorRangeOptimal Value
Temperature60–100°C80°C
Solvent (DMF:AcOH)1:1–1:31:2
Catalyst (NaOAc)1–3 equiv2 equiv

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(2-methylpropyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-3-(2-methylpropyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

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